Methyl 2-(4-benzoylbenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Methyl 2-(4-benzoylbenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a bicyclic heterocyclic compound featuring a thieno[2,3-c]pyridine core fused with a tetrahydro ring system. The molecule is substituted with a 4-benzoylbenzamido group at position 2, a methyl ester at position 3, and four methyl groups at positions 5 and 7 of the tetrahydro ring.
The compound belongs to a class of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives known for their inhibitory activity against tumor necrosis factor-alpha (TNF-α) production, as demonstrated in rat whole-blood assays . Such derivatives are of interest in inflammatory and autoimmune disease research due to TNF-α's role in pathogenesis.
Properties
IUPAC Name |
methyl 2-[(4-benzoylbenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O4S/c1-26(2)15-19-20(25(32)33-5)24(34-22(19)27(3,4)29-26)28-23(31)18-13-11-17(12-14-18)21(30)16-9-7-6-8-10-16/h6-14,29H,15H2,1-5H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYCGKTYRGUBAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(4-benzoylbenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has gained attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : C22H26N2O3S
- Molecular Weight : 398.52 g/mol
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that derivatives of thieno[2,3-c]pyridine compounds possess significant anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.
- Antimicrobial Properties : Some thieno[2,3-c]pyridine derivatives demonstrate antimicrobial activity against a range of pathogens. This includes both gram-positive and gram-negative bacteria.
- Anti-inflammatory Effects : The compound has been reported to exhibit anti-inflammatory properties by modulating inflammatory pathways and cytokine production.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of thieno[2,3-c]pyridine derivatives. The results indicated that specific modifications to the benzoyl group enhanced cytotoxicity against breast cancer cells (MCF-7) and colon cancer cells (HT-29). The study utilized cell viability assays and flow cytometry to assess the apoptotic effects of the compound.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HT-29 | 20 | Cell cycle arrest |
Antimicrobial Properties
Another study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using broth microdilution methods.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cell signaling pathways:
- Inhibition of Kinases : The compound has been shown to inhibit certain kinases involved in cancer progression.
- Modulation of Apoptotic Pathways : It promotes apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins.
Comparison with Similar Compounds
Methyl 2-(Benzo[d]Thiazole-2-Carboxamido)-5,5,7,7-Tetramethyl-4,5,6,7-Tetrahydrothieno[2,3-c]Pyridine-3-Carboxylate
This analog replaces the 4-benzoylbenzamido group with a benzo[d]thiazole-2-carboxamido moiety. Key differences include:
- The benzo[d]thiazole derivative may exhibit modified potency due to differences in steric bulk and polarity.
Other 4,5,6,7-Tetrahydrothieno[2,3-c]Pyridine Derivatives
Heterocyclic Analogs with Related Bioactivity
Thiazolo[3,2-a]Pyrimidine Derivatives (e.g., Compounds 11a and 11b)
These compounds (e.g., (2Z)-2-(2,4,6-trimethylbenzylidene)-thiazolo[3,2-a]pyrimidines) share a bicyclic core but differ in heteroatom arrangement and substituents:
- Structural Comparison : The thiazolo[3,2-a]pyrimidine core lacks the tetrahydro ring system, reducing conformational rigidity compared to the target compound.
Imidazo[1,2-a]Pyridine Derivatives (e.g., Diethyl 8-Cyano-7-(4-Nitrophenyl)-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate)
- Structural Features: This compound features an imidazo[1,2-a]pyridine core with cyano, nitro, and ester groups. The electron-withdrawing nitro substituent may enhance electrophilic reactivity compared to the benzoyl group in the target compound.
- Synthetic Yield: A lower yield (51%) compared to thieno[2,3-c]pyridine derivatives (68% in ) suggests greater synthetic complexity .
Comparative Data Table
Key Research Findings
- Structure-Activity Relationship (SAR): Bulky substituents at position 2 (e.g., 4-benzoylbenzamido) in thieno[2,3-c]pyridines correlate with enhanced TNF-α inhibition, likely due to improved target binding .
- Synthetic Feasibility: Thieno[2,3-c]pyridine derivatives generally exhibit higher synthetic yields (e.g., 68% in ) compared to imidazo[1,2-a]pyridines (51%), suggesting better scalability .
- Physicochemical Trade-offs : While tetramethyl groups enhance metabolic stability, they may reduce aqueous solubility, necessitating formulation optimization for in vivo applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
